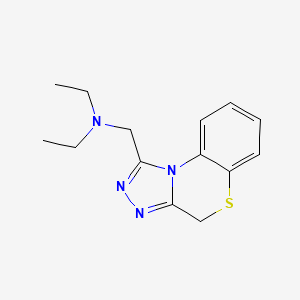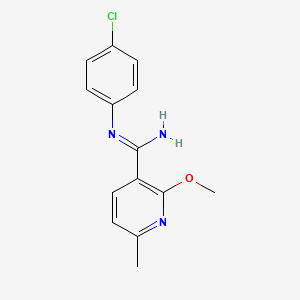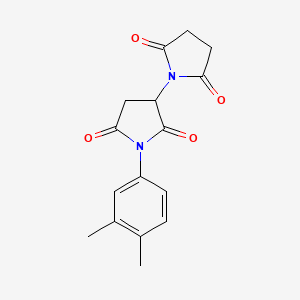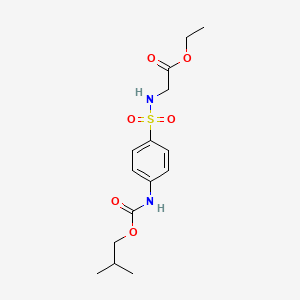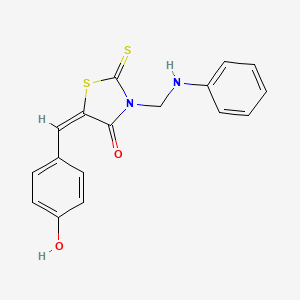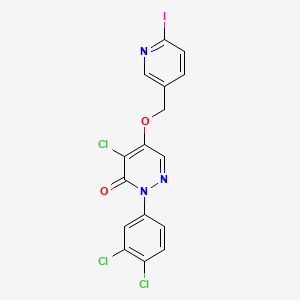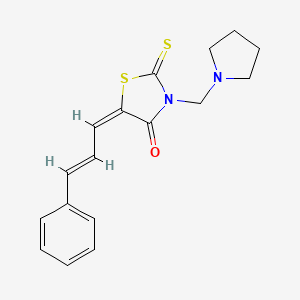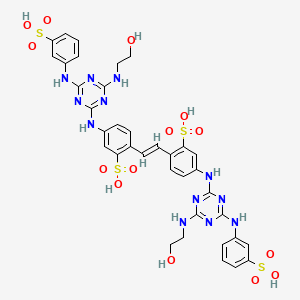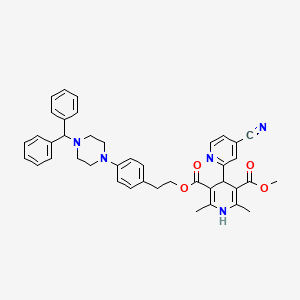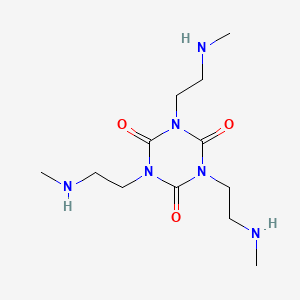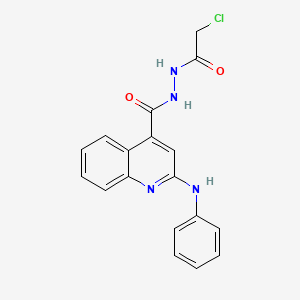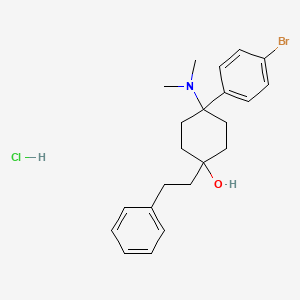
Bdpc hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bdpc hydrochloride, also known as bromadol hydrochloride, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. The compound is known for its high potency, being estimated to be around 504 times the potency of morphine for its more active trans-isomer .
Méthodes De Préparation
Bdpc hydrochloride is synthesized through a series of chemical reactions involving the formation of its arylcyclohexylamine structure. The synthetic route typically involves the reaction of 4-bromobenzyl cyanide with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to reductive amination with dimethylamine to yield Bdpc. The final step involves the conversion of Bdpc to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
Bdpc hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the aryl ring can be substituted with other halogens or functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
Bdpc hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for studying the properties and reactions of synthetic opioids.
Biology: The compound is used in biological research to study its effects on opioid receptors and its potential as a pain management drug.
Medicine: this compound is investigated for its analgesic properties and potential use in pain management therapies.
Industry: The compound is used in the development of new synthetic opioids and related pharmaceuticals
Mécanisme D'action
Bdpc hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, reducing the perception of pain. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to cross the blood-brain barrier efficiently .
Comparaison Avec Des Composés Similaires
Bdpc hydrochloride is compared with other synthetic opioids such as fentanyl, cebranopadol, and tramadol. While all these compounds act on opioid receptors, this compound is unique due to its arylcyclohexylamine structure and its exceptionally high potency. Similar compounds include:
Fentanyl: Another highly potent synthetic opioid, but with a different chemical structure.
Cebranopadol: A novel analgesic with a mixed mechanism of action on opioid and nociceptin receptors.
Tramadol: A less potent synthetic opioid with additional action on serotonin and norepinephrine reuptake
This compound stands out due to its unique structure and high potency, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
70895-01-1 |
|---|---|
Formule moléculaire |
C22H29BrClNO |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18;/h3-11,25H,12-17H2,1-2H3;1H |
Clé InChI |
UOEMILZBKFSGOB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


